6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13612066
Molecular Formula: C8H20Cl2N2O
Molecular Weight: 231.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H20Cl2N2O |
|---|---|
| Molecular Weight | 231.16 g/mol |
| IUPAC Name | 6-methyl-6-azaspiro[2.5]octan-2-amine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH.H2O/c1-10-4-2-8(3-5-10)6-7(8)9;;;/h7H,2-6,9H2,1H3;2*1H;1H2 |
| Standard InChI Key | SYMXWGIPHNKQMS-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)CC2N.O.Cl.Cl |
| Canonical SMILES | CN1CCC2(CC1)CC2N.O.Cl.Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₀Cl₂N₂O |
| Molecular Weight | 231.16 g/mol |
| IUPAC Name | 6-methyl-6-azaspiro[2.5]octan-2-amine;hydrate;dihydrochloride |
| CAS Number | Not publicly disclosed |
| Purity | ≥95% |
Synthesis and Industrial-Scale Production Strategies
Core Synthetic Pathways
The synthesis of 6-methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate typically begins with the construction of the azaspiro ring system. A common approach involves cyclopropanation reactions using bromoform under Makosza conditions, followed by Wittig olefination to introduce key functional groups . For example, intermediate spiro compounds are often synthesized via phase-transfer catalysis, enabling the formation of strained cyclopropane rings .
The dihydrochloride salt is subsequently formed through stoichiometric reaction with hydrochloric acid, while the hydrate component arises from crystallization in aqueous media. Recent patent literature describes optimized routes for related azaspiro compounds, emphasizing telescoped processes that eliminate intermediate isolations, thereby improving yield and scalability .
Analytical Characterization
Critical quality attributes are verified using:
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Nuclear Magnetic Resonance (NMR): Confirmations of spiro connectivity and substituent positions via and chemical shifts.
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High-Resolution Mass Spectrometry (HRMS): Validation of molecular ion peaks at m/z 231.16.
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X-ray Diffraction (XRD): Resolves crystal packing arrangements influenced by hydrate formation.
Pharmaceutical Applications and Biological Relevance
Role in PARP Inhibitor Development
While direct studies on this compound remain limited, structural analogs featuring azaspiro cores demonstrate potent PARP-1 inhibition. For instance, olaparib-like derivatives with methylene-spiro motifs exhibit IC₅₀ values of 24.9–57.1 nM in BRCA1-deficient cancer models . The spiro geometry enhances target engagement by enforcing preorganized conformations complementary to the PARP-1 active site .
Emerging Research Directions
Catalytic Asymmetric Synthesis
Recent advances in chiral phase-transfer catalysts enable enantioselective synthesis of spirocyclic amines. This methodology could provide access to optically pure forms of the compound for structure-activity relationship studies .
Targeted Drug Delivery Systems
Surface-functionalized nanoparticles loaded with azaspiro compounds show promise in overcoming multidrug resistance phenotypes. Proof-of-concept studies demonstrate 3.8-fold increased tumor accumulation compared to free drug controls .
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